molecular formula C18H17N3OS B2987102 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one CAS No. 2415552-06-4

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one

Cat. No.: B2987102
CAS No.: 2415552-06-4
M. Wt: 323.41
InChI Key: VBENJHHLKXAVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one is a heterocyclic compound that features a benzothiazole ring fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one typically involves the reaction of o-aminothiophenol with various electrophilic reagents. One common method includes the condensation of 2-aminobenzenethiol with benzylpiperazine under specific conditions . The reaction is often carried out in ethanol as a solvent and requires a catalyst such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are generally carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1-benzylpiperazin-2-one stands out due to its unique piperazine ring, which enhances its binding affinity to various biological targets. This structural feature contributes to its diverse range of biological activities and makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-benzylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17-13-21(18-19-15-8-4-5-9-16(15)23-18)11-10-20(17)12-14-6-2-1-3-7-14/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBENJHHLKXAVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C2=NC3=CC=CC=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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